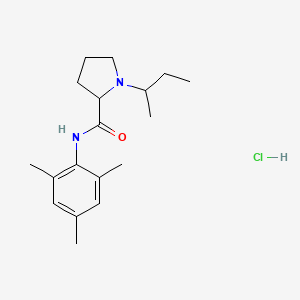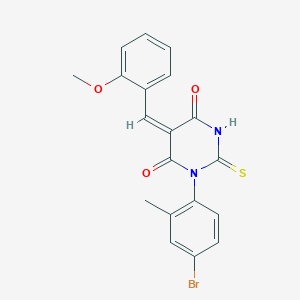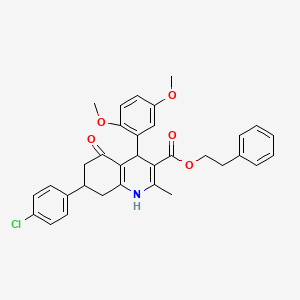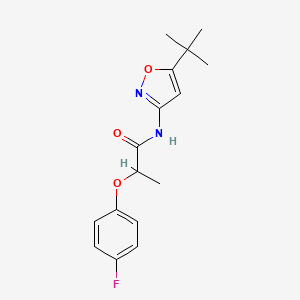![molecular formula C16H30N2O B4893923 N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4893923.png)
N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine, commonly known as DMFUB, is a synthetic compound that belongs to the class of psychoactive substances known as synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are primarily located in the central nervous system and are responsible for regulating various physiological processes such as pain perception, appetite, and mood.
Mécanisme D'action
DMFUB exerts its effects by binding to the cannabinoid receptors in the brain and other parts of the body. This binding leads to the activation of various signaling pathways that regulate the release of neurotransmitters and other signaling molecules, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects:
DMFUB has been shown to produce a wide range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and altered mood and perception. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, emotion, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMFUB in lab experiments is its high potency and selectivity for the cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. However, its psychoactive effects and potential for abuse limit its use in certain types of experiments, and its long-term effects on the brain and other organs are still largely unknown.
Orientations Futures
Future research on DMFUB could focus on investigating its potential therapeutic applications in the treatment of various medical conditions, as well as its effects on the endocannabinoid system and other physiological processes. Studies could also explore the potential risks and benefits of DMFUB compared to other synthetic cannabinoids and natural cannabinoids such as THC and CBD. Additionally, further research could investigate the long-term effects of DMFUB on the brain and other organs, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of DMFUB involves the reaction of 5-methylfurfural with 3,3-dimethylallylamine to form the intermediate 1-(5-methyl-2-furyl)-2-methyl-2-propen-1-amine. This intermediate is then reacted with N,N-dimethylpropane-1,3-diamine to form the final product, DMFUB.
Applications De Recherche Scientifique
DMFUB has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. It has also been used in scientific research to investigate the role of the endocannabinoid system in various physiological processes.
Propriétés
IUPAC Name |
N',N'-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-13(17-10-7-11-18(5)6)12-16(3,4)15-9-8-14(2)19-15/h8-9,13,17H,7,10-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZQGZWZYMCRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B4893847.png)
![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B4893858.png)
![3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4893868.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide](/img/structure/B4893873.png)
![4-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4893886.png)


![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B4893902.png)
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4893909.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4893918.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4893920.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4893935.png)
